molecular formula C17H12FNO2 B2586374 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde CAS No. 1090952-67-2

2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde

Cat. No.: B2586374
CAS No.: 1090952-67-2
M. Wt: 281.286
InChI Key: UDHUSTMTQWRCFD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde is a synthetically versatile quinoline derivative intended for research and development purposes. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Quinoline-3-carbaldehyde derivatives are recognized as valuable building blocks in medicinal chemistry for constructing diverse heterocyclic systems with potential biological activity . The structure of this compound, featuring a 4-fluorophenoxy group at the 2-position, suggests its potential application as a key intermediate in the design of receptor tyrosine kinase inhibitors. This is supported by research on analogous 4-(2-fluorophenoxy)quinoline structures, which have been developed into potent c-Met kinase inhibitors exhibiting significant antiproliferative activity against various cancer cell lines . The aldehyde functional group is a critical reactive site, allowing for further chemical transformations such as reductive amination or condensation with nucleophiles to generate novel Schiff bases and other derivatives for biological evaluation . Researchers can leverage this compound to develop novel molecular entities for investigating cancer pathways and other therapeutic targets.

Properties

IUPAC Name

2-(4-fluorophenoxy)-8-methylquinoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2/c1-11-3-2-4-12-9-13(10-20)17(19-16(11)12)21-15-7-5-14(18)6-8-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHUSTMTQWRCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)OC3=CC=C(C=C3)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde can be accomplished through several methods, including refluxing 4-fluorophenol with ethyl chloroacetate in acetone. This process yields the compound as a white crystalline powder with a melting point of 51-56°C. The presence of the fluorine atom enhances its electronic properties, potentially increasing reactivity and selectivity in biological systems compared to non-fluorinated analogs.

Biological Activities

Research indicates that derivatives of 8-hydroxyquinoline, including this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Compounds in this class have demonstrated significant antibacterial effects against various strains, including E. coli and S. aureus. For instance, derivatives have been reported to show minimal inhibitory concentrations (MIC) lower than standard antibiotics .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential against several human cancer cell lines, such as A-549 (lung carcinoma) and HeLa (cervical carcinoma). Certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antifungal Activity : Studies have also highlighted the antifungal properties of related compounds against phytopathogenic fungi, indicating potential applications in agriculture .
  • Photodynamic Therapy : The compound is utilized as a photosensitizer in photodynamic therapy (PDT), which is an innovative treatment method for certain types of cancer. Its ability to generate reactive oxygen species upon light activation makes it suitable for this application.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy. The presence of the fluorine atom at the para position of the phenoxy group is believed to enhance biological activity by influencing electronic properties and steric factors. Modifications at other positions on the quinoline ring can further tailor the compound's pharmacological profile .

Comparative Analysis with Related Compounds

The following table summarizes key features and applications of this compound compared to similar compounds:

Compound NameStructure FeaturesUnique AspectsApplications
This compound Quinoline with fluorophenoxy and aldehyde groupsEnhanced reactivity due to fluorineAntimicrobial, anticancer, PDT
8-Hydroxyquinoline Hydroxy group at position 8Known for metal chelation propertiesAnticancer, antifungal
2-(4-Chlorophenoxy)-8-methylquinoline-3-carbaldehyde Chlorine instead of fluorineDifferent electronic propertiesSimilar applications as above
Quinoline derivatives without halogen substitutions Basic quinoline structurePotentially different biological activityVaries based on substituents

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

  • A study demonstrated that specific derivatives exhibited remarkable antibacterial activity against Gram-positive and Gram-negative strains compared to standard antibiotics, highlighting their potential as new therapeutic agents .
  • Another investigation focused on the anticancer activities of various substituted quinolines, revealing promising leads for drug development against resistant cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The 4-fluorophenoxy group in the target compound exerts stronger electron-withdrawing effects compared to chloro or methoxy substituents in analogs. This may enhance electrophilicity at the aldehyde group, favoring condensation reactions .

Physicochemical Properties

  • Melting Points : While direct data for the target compound is unavailable, analogs like 4k exhibit melting points of 223–225°C, suggesting that fluorinated derivatives may display similar thermal stability .
  • Solubility: The methoxy group in 2-chloro-8-methoxyquinoline-3-carbaldehyde enhances water solubility compared to the methyl or fluorophenoxy groups, which prioritize organic-phase compatibility .

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s synthesis route mirrors scalable methods for 2-substituted quinolines, enabling modular derivatization .
  • Comparative Reactivity: Fluorophenoxy-substituted quinolines may exhibit slower hydrolysis rates compared to chloro analogs due to stronger C–O bond stability, a hypothesis supported by electronic effects .
  • Unanswered Questions: Limited data exist on the biological activity of 2-(4-fluorophenoxy)-8-methylquinoline-3-carbaldehyde.

Biological Activity

2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various pathogens.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial, antitumor, and antiviral properties.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The compound has shown promising results against several bacterial strains and fungi. For instance, studies have reported minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Pathogen MIC (μM) Reference Drug Comparison
E. coli15.62StreptomycinComparable efficacy
A. niger62.5N/AModerate activity
M. tuberculosis6.68IsoniazidTwo times more potent

The structure-activity relationship (SAR) studies suggest that the presence of the 4-fluorophenoxy group enhances the compound's interaction with bacterial cell membranes, improving its antimicrobial efficacy .

Antitumor Activity

Quinoline derivatives have been explored for their antitumor properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Antimicrobial Efficacy Against M. tuberculosis
    A study evaluated the activity of various quinoline derivatives against M. tuberculosis H37Rv. The results indicated that modifications in the substituent groups significantly influenced the MIC values, with this compound showing an MIC of 6.68 μM, indicating high potency compared to traditional treatments .
  • Cytotoxicity in Cancer Cell Lines
    In another study focusing on cancer therapeutics, this compound was tested against human breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity with IC50 values indicating effective dose ranges for therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the quinoline scaffold can lead to enhanced biological activity. The introduction of electron-withdrawing groups such as fluorine at specific positions increases lipophilicity and improves membrane permeability, which is critical for antimicrobial action.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodKey Reagents/ConditionsPurification StepsReference
Vilsmeier-HaackPOCl₃, DMF, 353 K, 15 hRecrystallization
HCl RefluxHCl (37%), reflux, 16 hPrecipitation, filtration
PCl₅ ModificationPCl₅, solvent (unspecified)Not detailed

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenoxy and methyl groups). DEPT experiments can distinguish CH₃ groups .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for high-resolution structure determination, especially to resolve ambiguities in substituent orientation .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

Advanced: How can conflicting spectroscopic or crystallographic data be resolved during structural elucidation?

Answer:

  • Cross-Validation : Compare NMR data with analogous compounds (e.g., 2-chloro-8-methoxyquinoline-3-carbaldehyde ).
  • High-Resolution Crystallography : Use SHELX software to refine twinned or low-quality diffraction data .
  • Dynamic NMR Studies : Investigate conformational flexibility if signals suggest dynamic processes (e.g., hindered rotation of the fluorophenoxy group).

Advanced: What strategies optimize the Vilsmeier-Haack reaction for higher yields?

Answer:

  • Temperature Control : Maintain precise reaction temperatures (e.g., 353 K) to avoid side reactions .
  • Workup Modifications : Adjust quenching conditions (e.g., ice-water vs. controlled pH) to minimize hydrolysis of the aldehyde group.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent Variation : Synthesize analogs with modified fluorophenoxy or methyl groups (e.g., replacing fluorine with other halogens) .
  • Biological Assays : Test activity against targets relevant to quinoline derivatives (e.g., kinase inhibition, DNA interaction) .
  • Computational Modeling : Perform docking studies to predict binding modes using software like AutoDock or Schrödinger Suite.

Q. Table 2: Key SAR Parameters

ParameterExample ModificationBiological RelevanceReference
Fluorophenoxy GroupReplace F with Cl or CF₃Alter electron-withdrawing effects
Methyl PositionShift methyl to C-6 or C-7Steric effects on binding

Basic: What are common impurities in synthesis, and how are they identified?

Answer:

  • By-Products : Unreacted 2-chloroquinoline intermediates or hydrolyzed aldehydes.
  • Detection Methods :
    • HPLC/MS : Monitor for masses corresponding to hydrolyzed products (e.g., quinoline-3-carboxylic acid).
    • TLC : Use silica gel plates with UV visualization to track reaction progress .

Advanced: How to address discrepancies in reported physical properties (e.g., melting points)?

Answer:

  • Recrystallization : Use solvents like ethyl acetate/petroleum ether to improve purity .
  • DSC Analysis : Perform differential scanning calorimetry to confirm melting points and detect polymorphs.
  • Collaborative Validation : Compare data with independent labs using standardized protocols.

Advanced: What computational tools predict the compound’s reactivity in nucleophilic substitutions?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., aldehyde group reactivity) .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic centers for targeted modifications.

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